molecular formula C18H24N2O2 B2825911 N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1110907-73-7

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No. B2825911
CAS RN: 1110907-73-7
M. Wt: 300.402
InChI Key: RFELMBBKBBFGPH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, commonly known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.

Mechanism of Action

CTAP binds to the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide and blocks its activation by endogenous opioids such as dynorphin. This leads to a decrease in N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide-mediated signaling pathways, including the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. CTAP has been shown to be highly selective for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide over other opioid receptors, such as mu and delta opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, stress response, and reward behavior. In animal studies, CTAP has been shown to produce antinociceptive effects, or a decrease in pain perception, without producing the side effects associated with traditional opioids such as respiratory depression and addiction. CTAP has also been shown to reduce stress-induced behaviors, such as anxiety and depression, and to decrease drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, its ability to produce antinociceptive effects without producing respiratory depression or addiction, and its potential therapeutic applications in pain management, addiction, and depression. However, CTAP also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on CTAP, including the development of more potent and selective N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in other physiological and pathological conditions, and the development of CTAP-based therapies for pain management, addiction, and depression. Other potential future directions include the use of CTAP as a tool for investigating the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various cellular and molecular pathways, and the development of CTAP-based imaging agents for use in diagnostic and therapeutic applications.

Synthesis Methods

CTAP can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride, or the condensation of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetic acid in the presence of a coupling agent. The purity and yield of CTAP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. It has been shown to be a selective and potent antagonist of the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, which plays a key role in modulating pain perception, stress response, and reward behavior. CTAP has been used in a variety of in vitro and in vivo studies to investigate the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various physiological and pathological conditions.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-9-14(2)17(15(3)10-13)22-11-16(21)20-18(12-19)7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFELMBBKBBFGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2(CCCCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide

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